



Application Notes and Protocols: Radiosynthesis and Preclinical PET Imaging of [11C]Isradipine

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Compound of Interest		
Compound Name:	Isradipine	
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These notes provide detailed protocols and data for the radiosynthesis of [11C]isradipine and its application in preclinical Positron Emission Tomography (PET) imaging studies. Isradipine is a potent and selective L-type voltage-gated calcium channel (LTCC) blocker, and its radiolabeled form, [11C]isradipine, serves as a valuable tool for in vivo imaging of these channels in the central nervous system and other tissues.[1]

Radiosynthesis of [11C]Isradipine

The radiosynthesis of [11C]isradipine is achieved through the O-methylation of its desmethyl precursor using [11C]methyl iodide ([11C]CH₃I).[1][2] The "loop" method allows for an efficient and rapid synthesis, yielding the radiotracer with high specific activity suitable for research studies.[2]

Experimental Protocol: Radiosynthesis

- Production of [11C]Methyl lodide: Carbon-11 is typically produced as [11C]CO₂ via the
 ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. [11C]CO₂ is then converted to [11C]CH₃I using a
 gas-phase iodination method.[2]
- Precursor Preparation: A solution of the desmethyl isradipine precursor, 4-(benzo[c][1]
 [2]oxadiazol-4-yl)-5-(isopropoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, is prepared in dimethylformamide (DMF).[1][2]



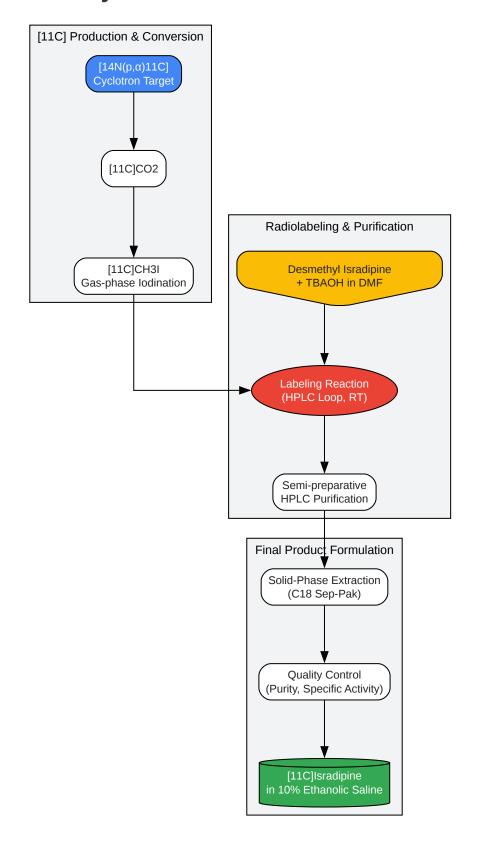
- Radiolabeling Reaction: The produced [11C]CH₃I is bubbled through the precursor solution, which also contains tetrabutylammonium hydroxide as a base. The reaction is carried out at room temperature within an HPLC injector loop.[1][2]
- Purification: The reaction mixture is injected onto a semi-preparative High-Performance
 Liquid Chromatography (HPLC) system to isolate [11C]isradipine from the precursor and
 other reaction byproducts.[2]
- Formulation: The collected HPLC fraction containing [11C]isradipine is reformulated into a biocompatible solution, typically 10% ethanolic saline, for intravenous injection.[2] This is achieved by passing the diluted fraction through a C18 Sep-Pak cartridge, washing with water, and eluting the final product with ethanol into saline.[3]
- Quality Control: The final product's radiochemical purity is assessed by analytical HPLC, and specific activity is calculated. The product must meet release criteria, including high radiochemical purity (>95%), before being used in imaging studies.[2][4]

Data Presentation: Radiosynthesis & Quality Control

Parameter	Value	Reference
Precursor	Desmethyl isradipine	[1][2]
Labeling Agent	[11C]Methyl Iodide ([11C]CH ₃ I)	[1][2]
Base / Solvent	Tetrabutylammonium hydroxide / DMF	[1][2]
Synthesis Time	40 ± 2 minutes (from end-of- bombardment)	[2]
Radiochemical Yield (uncorrected)	6 ± 3%	[1][2]
Radiochemical Purity	>95%	[2]
Specific Activity (at EOS)	143 ± 90 GBq·μmol ⁻¹ (3.9 ± 2.4 Ci·μmol ⁻¹)	[2]
Formulation	10% ethanolic saline	[2]



Diagram: Radiosynthesis Workflow



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Caption: Workflow for the radiosynthesis of [11C]isradipine.

In Vitro Binding Affinity

Isradipine is a high-affinity antagonist for L-type calcium channels, particularly the $Ca_v 1.2$ and $Ca_v 1.3$ subtypes. Its affinity can be influenced by the membrane potential and the state (open, closed, inactivated) of the channel.[5][6]

Data Presentation: Binding Affinity

Parameter	Description	Value	Reference
EC50	Concentration for 50% maximal response (relaxation of rabbit aorta)	1.4 nM	
EC25	Concentration for 25% reduction in rate of spontaneously beating guinea pig atria	0.45 nM	
K _i (High Affinity)	Dissociation constant for the inactivated, high-affinity state (modeled)	~0.5 nM	[6]
K _c (Low Affinity)	Dissociation constant for the closed, low- affinity state (modeled)	~500 nM	[6]

Preclinical PET Imaging with [11C]Isradipine

Preclinical PET imaging in rodent models is used to determine the brain penetration and in vivo binding characteristics of [11C]isradipine.[2] A dynamic scan allows for the quantification of radiotracer uptake and washout over time. Blocking studies, involving pre-treatment with non-radioactive isradipine, are essential to demonstrate the specificity of the radiotracer's binding to L-type calcium channels.[2]



Experimental Protocol: In Vivo PET Imaging in Rats

- Animal Model: Male Sprague-Dawley rats (440–670 g) are used.[2] Animals are housed with ad libitum access to food and water.[2]
- Anesthesia: Animals are anesthetized using isoflurane/oxygen (2%–3%, 1.5 L·min⁻¹) for the duration of the imaging session (~45 min).[2]
- Blocking Study (Pre-treatment): For specificity assessment, a cohort of animals is pre-treated with non-radioactive isradipine (2 mg·kg⁻¹, intraperitoneal injection) 30 minutes prior to radiotracer administration.[1][2] The isradipine is formulated in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline.[2]
- Radiotracer Administration: [11C]isradipine (41–166 MBq) is administered as a bolus injection via the tail vein.[2]
- PET Scan Acquisition: A dynamic 30-minute PET scan is initiated at the time of injection.[2]
 - Framing: A typical framing protocol is: 12×10 s, 6×30 s, 5×60 s, 4×300 s.[2]
- Image Reconstruction: PET data are reconstructed using an appropriate algorithm, such as 3D ordered-subset expectation maximization followed by maximum a posteriori reconstruction (OSEM3D/MAP).[2] Corrections for decay are applied.[2]
- Data Analysis: Reconstructed images are analyzed using software like AMIDE.[2] Regions of interest (ROIs) are drawn (e.g., whole brain) to generate time-activity curves (TACs), which show the change in radioactivity concentration over time.[2]
- Quantification: Uptake is quantified as the percent of injected dose per cubic centimeter (%ID/cc) or as a Standardized Uptake Value (SUV).[2]

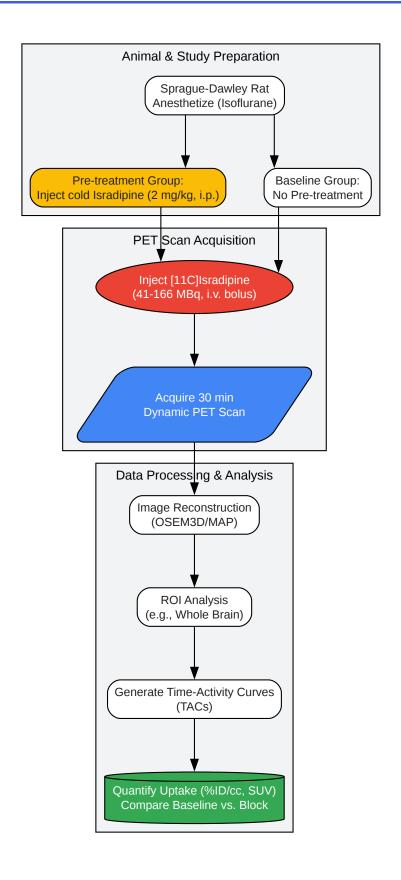
Data Presentation: In Vivo Brain Uptake in Rats



Condition	Peak Brain Uptake (%ID/cc)	Time to Peak	Brain Uptake (SUV)	Reference
Baseline	0.37 ± 0.08	15–60 s	Not explicitly stated, but calculable	[1][2]
Isradipine Pre- treatment (2 mg/kg)	0.19 ± 0.05	15–60 s	1.1 ± 0.1	[2]
Blockade	25%–40% reduction in whole brain uptake	N/A	N/A	[1][2]

Diagram: Preclinical PET Imaging Workflow





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Caption: Workflow for a preclinical [11C]isradipine PET imaging study.



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